

Commercial Suppliers and Technical Guide for 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-1-chloroisoquinoline**

Cat. No.: **B1288641**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromo-1-chloroisoquinoline**, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details commercial suppliers, physicochemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Commercial Availability

5-Bromo-1-chloroisoquinoline (CAS No: 34551-41-2) is available from a range of commercial suppliers specializing in fine chemicals and research compounds. The typical purity offered is $\geq 95\%$. Below is a summary of prominent suppliers and their product offerings.

Supplier	Product Number	Purity	Availability
Sigma-Aldrich	BL3H1F1CADFF	95%	In Stock
Apollo Scientific	OR300068	≥95%	In Stock (UK & US) [1]
Frontier Specialty Chemicals	B11654	95%	In Stock [2]
Aromalake Chemical Co., Ltd.	LS22003	97% min	Inquire
BLD Pharmatech	BL3H1F1CADFF	-	Inquire

Physicochemical and Spectroscopic Data

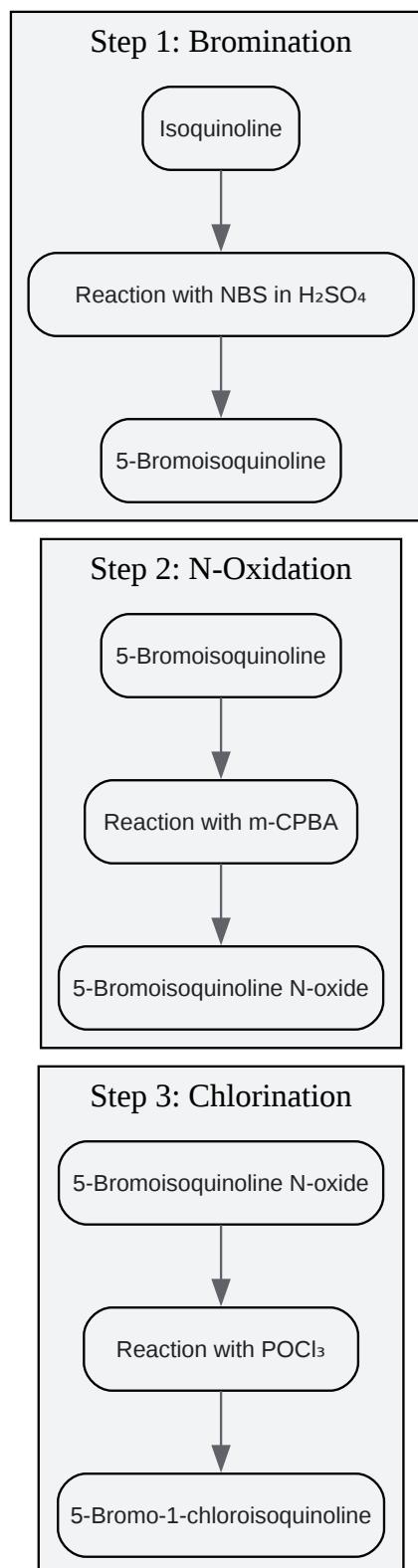
Below is a compilation of key physicochemical and spectroscopic data for **5-Bromo-1-chloroisoquinoline**. This information is crucial for its identification, handling, and use in synthetic applications.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ BrClN	[3]
Molecular Weight	242.50 g/mol	[3]
CAS Number	34551-41-2	[1]
Appearance	Pale yellow to white solid/powder	[4] [5]
Melting Point	123 - 124 °C	[4]
Purity	≥95% - 99.9% (GC)	[1] [4]
Solubility	Soluble in organic solvents like DMSO and DCM.	
Storage	Inert atmosphere, room temperature.	
InChI Key	XUWF ^L TPVIRCV-UHFFFAOYSA-N	[6]

Spectroscopic Data:

While a specific, unified Certificate of Analysis for **5-Bromo-1-chloroisoquinoline** from a single source is not publicly available, representative analytical data for this and closely related isomers can be found across various chemical suppliers and databases. Key analytical techniques for characterization include:

- ^1H NMR (Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule. Spectra for isomers are available, which can be used as a reference for structure confirmation.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.[\[11\]](#)
- GC (Gas Chromatography): Often used to assess purity.[\[4\]](#)[\[9\]](#)


Experimental Protocols

The following sections provide detailed experimental protocols relevant to the synthesis and analysis of **5-Bromo-1-chloroisoquinoline**. These are based on established methods for similar isoquinoline derivatives.

Synthesis of 5-Bromo-1-chloroisoquinoline

The synthesis of **5-Bromo-1-chloroisoquinoline** can be achieved through a multi-step process, often starting from isoquinoline or a substituted precursor. A plausible synthetic route involves the bromination of isoquinoline followed by chlorination. The following is a representative protocol adapted from known procedures for similar compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **5-Bromo-1-chloroisoquinoline**.

Materials:

- Isoquinoline
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H_2SO_4)
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Phosphorus oxychloride ($POCl_3$)
- Sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- **Bromination:** Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C). Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature. Stir the reaction mixture for several hours. Quench the reaction with ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 5-bromoisoquinoline. Filter and dry the product.
- **N-Oxidation:** Dissolve the 5-bromoisoquinoline in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) and stir at room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 5-bromoisoquinoline N-oxide.

- Chlorination: Heat the 5-bromoisoquinoline N-oxide in phosphorus oxychloride (POCl_3). After the reaction is complete, carefully remove the excess POCl_3 under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, eluting with a mixture of hexane and ethyl acetate) to yield **5-Bromo-1-chloroisoquinoline**.

Analytical Characterization

HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL .
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

^1H NMR Spectroscopy:

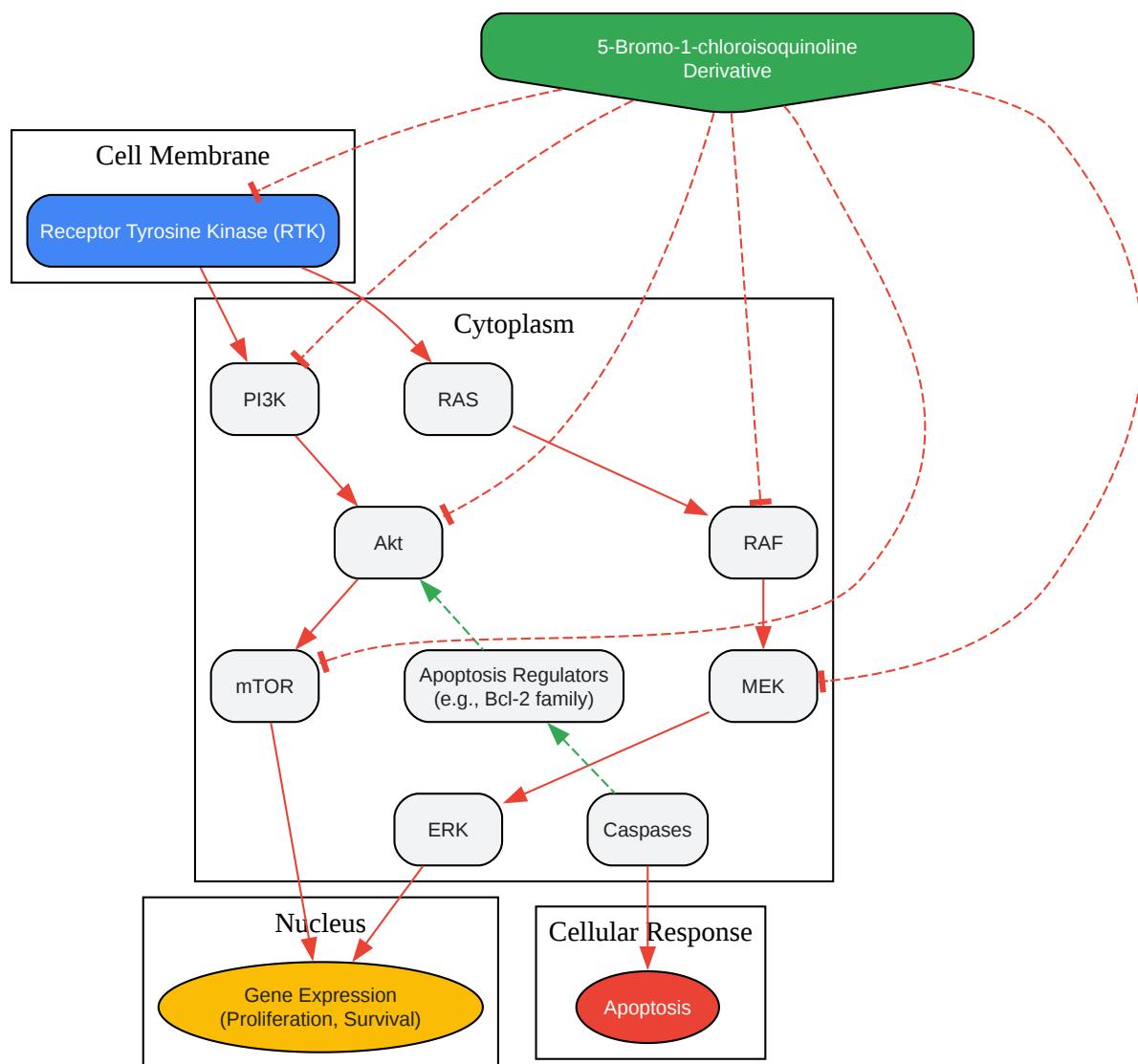
- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Instrument: 400 MHz or 500 MHz NMR spectrometer.
- Procedure: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values will confirm the structure.

Applications in Research and Drug Development

5-Bromo-1-chloroisoquinoline is a valuable intermediate in the synthesis of various biologically active molecules. Its halogenated isoquinoline scaffold allows for diverse chemical

modifications through cross-coupling reactions, making it a key component in the development of kinase inhibitors for cancer therapy.[15][16][17][18]

Role as a Kinase Inhibitor Scaffold:


Isoquinoline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[19] Dysregulation of these pathways is a hallmark of many cancers.[20][21][22][23] The isoquinoline core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The bromo and chloro substituents on the **5-Bromo-1-chloroisoquinoline** ring serve as handles for further chemical modifications to enhance potency and selectivity for specific kinases.

Targeted Signaling Pathways:

Isoquinoline-based kinase inhibitors have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include:

- PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.[22]
- MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[23]
- Apoptosis Induction: Many isoquinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[20][23][24]

Signaling Pathway of Isoquinoline-Based Kinase Inhibitors

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 34551-41-2 Cas No. | 5-Bromo-1-chloroisoquinoline | Apollo [store.apolloscientific.co.uk]
- 2. 5-Bromo-1-chloroisoquinoline | [frontierspecialtychemicals.com]
- 3. 5-Bromo-1-chloroisoquinoline [aromalake.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline | 1934468-86-6 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-BROMO-1-CHLOROISOQUINOLINE(34551-41-2) 1H NMR [m.chemicalbook.com]
- 8. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]
- 9. 7-Bromo-1-chloroisoquinoline, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Bromo-1,3-dichloroisoquinoline [synhet.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 5-Bromo-1-chloroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288641#commercial-suppliers-of-5-bromo-1-chloroisoquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com